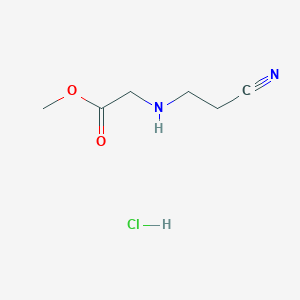

Methyl (2-cyanoethyl)glycinate hydrochloride

Description

Properties

IUPAC Name |

methyl 2-(2-cyanoethylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.ClH/c1-10-6(9)5-8-4-2-3-7;/h8H,2,4-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URESVUKHMHICOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCCC#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Side Reactions and Mitigation

-

Cyano group hydrolysis: The electron-deficient nitrile group is prone to hydrolysis under acidic or basic conditions. Using anhydrous solvents and neutral pH during synthesis preserves the cyano functionality.

-

Racemization: Chiral integrity is maintained by avoiding strong bases and elevated temperatures, as demonstrated in Cs₂CO₃-mediated reactions.

Green Chemistry Approaches

Recent patents highlight solvent recycling in methyl ester synthesis. For example, concentrating reaction mixtures and reusing methanol reduces waste by 30–50%. Implementing such strategies could enhance the sustainability of large-scale production.

Industrial and Research Applications

Methyl (2-cyanoethyl)glycinate hydrochloride is a precursor in:

Chemical Reactions Analysis

Types of Reactions: Methyl (2-cyanoethyl)glycinate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form glycine and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed:

Hydrolysis: Glycine and methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl (2-cyanoethyl)glycinate hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds:

- Peptide Synthesis : It is utilized in the formation of peptide bonds, facilitating the construction of complex peptides and proteins.

- Building Block for Pharmaceuticals : The compound acts as a precursor for synthesizing biologically active molecules, including antibiotics and anti-inflammatory agents.

Table 1: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Peptide Synthesis | Used to form peptide bonds in various sequences. |

| Pharmaceutical Intermediates | Serves as a building block for drug development. |

| Organic Reactions | Participates in nucleophilic substitution and condensation reactions. |

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential in drug development:

- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Effects : As a glycine derivative, it may influence neurotransmitter pathways, providing potential benefits in neuroprotection and pain management through modulation of glycine receptors .

Case Study: Antimicrobial Efficacy

In a recent study, novel derivatives of this compound were synthesized and tested for their antibacterial activity. The results showed that specific derivatives had comparable or superior activity to standard antibiotics like ampicillin .

Biochemical Research

The compound plays a crucial role in biochemical research due to its involvement in metabolic pathways:

- Substrate for Enzymatic Reactions : this compound can act as a substrate for enzymes like glycine N-methyltransferase, which is essential for methylation processes within cells .

- Investigating Cellular Mechanisms : Its ability to influence cellular signaling pathways makes it valuable for studying mechanisms related to cell growth and differentiation.

Table 2: Biochemical Applications

| Application | Description |

|---|---|

| Enzymatic Substrate | Acts as a substrate for critical methylation reactions. |

| Cellular Mechanism Studies | Used to investigate signaling pathways in cellular processes. |

| Neurotransmitter Modulation | May affect neurotransmitter levels and receptor activity. |

Mechanism of Action

The mechanism of action of methyl (2-cyanoethyl)glycinate hydrochloride involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Properties of Methyl (2-Cyanoethyl)glycinate Hydrochloride and Analogous Compounds

Physicochemical Properties

- Solubility: Methyl glycinate hydrochloride is water-soluble due to its ionic nature, while cyanoethyl substitution may reduce polarity, increasing organic solvent compatibility.

- Stability: The cyano group may confer resistance to hydrolysis compared to ester or amide groups, as seen in stable cyanoethyl phosphoramidites .

Industrial and Pharmaceutical Relevance

- Methyl Glycinate Hydrochloride : Critical in synthesizing gliotoxin derivatives and β-carboline analogs .

- Anthraquinonyl Glycinate Esters: Serve as intermediates in anticancer agent development .

- Target Compound Potential: The 2-cyanoethyl group could enable applications in photoaffinity labeling or metal-chelating ligands, leveraging cyano’s coordination properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (2-cyanoethyl)glycinate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via peptide coupling strategies. For example, TBTU-mediated coupling (as used for glycine methyl ester derivatives in ) with 2-cyanoethylamine in the presence of DIEA as a base. Reaction conditions (e.g., anhydrous CH₂Cl₂, 0°C for exothermic control) and stoichiometric ratios (1.1 equiv. of coupling agent) are critical for minimizing side reactions. Purification via silica chromatography with ethyl acetate/petroleum ether gradients is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : Analyze δ ~3.7 ppm (ester methyl group), δ ~3.2–3.5 ppm (CH₂ groups adjacent to cyano and glycine backbone), and δ ~2.5 ppm (cyanoethyl protons).

- HPLC-MS : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₁ClN₂O₂).

- Melting Point : Compare with literature values (e.g., glycine methyl ester hydrochloride melts at 175°C with decomposition ).

Q. What precautions are necessary for handling this compound in the lab?

- Methodological Answer :

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) and use desiccants to prevent hydrolysis .

- Toxicity : Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves). Refer to safety protocols for glycine ester derivatives in and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

- Methodological Answer : Contradictory peaks (e.g., unexpected δ ~4.0–4.2 ppm) may arise from incomplete coupling or hydrolysis.

- Troubleshooting Steps :

Verify anhydrous conditions using molecular sieves (3 Å) .

Optimize reaction time (monitor via TLC) to prevent overexposure to moisture.

Use DEPT-135 NMR to distinguish CH₂/CH₃ groups from byproducts .

Q. What strategies improve the solubility of this compound in aqueous reaction media?

- Methodological Answer :

- Co-solvents : Add THF (≤100 μL) to enhance solubility without destabilizing the ester group .

- pH Adjustment : Use buffered solutions (pH 6–7) to balance the hydrochloride’s ionic character and cyanoethyl hydrophobicity .

Q. How can stereochemical outcomes be controlled during the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Auxiliaries : Employ L/D-proline mimetics (as in ) to direct stereochemistry.

- Catalytic Asymmetric Synthesis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for allylic alkylation, as demonstrated in glycine ester modifications .

Q. What analytical techniques are best suited for detecting degradation products in stored samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.